Boc-D-Cit-OH

Übersicht

Beschreibung

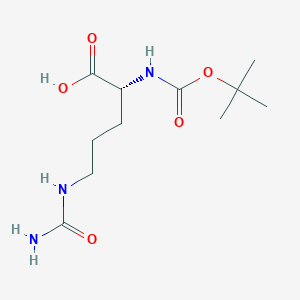

Boc-D-Cit-OH, or tert-butyloxycarbonyl-D-citrulline, is a protected derivative of the non-proteinogenic amino acid D-citrulline. Its molecular formula is C₁₁H₂₁N₃O₅, with a molecular weight of 275.30 g/mol and a CAS registry number of 121080-95-3 . The Boc (tert-butyloxycarbonyl) group protects the α-amino group, making the compound suitable for use in solid-phase peptide synthesis (SPPS) under acidic conditions. Citrulline’s unique ureido side chain (NH₂-C(=O)-NH-) distinguishes it from other amino acids, enabling applications in studying post-translational modifications, such as protein citrullination in autoimmune diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Cit-OH typically involves the protection of the amino group of citrulline with a tert-butoxycarbonyl group. The process begins with the reaction of citrulline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature, and the product is isolated by extraction and purification .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-D-Cit-OH undergoes various chemical reactions, including:

Substitution: The amino group of citrulline can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane, or deep eutectic solvents can be used for deprotection.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-D-Cit-OH as a Building Block

this compound is primarily utilized in the synthesis of peptides. Its protective Boc group allows for selective reactions during peptide formation, making it a valuable tool for creating modified peptides that can enhance biological activity. The incorporation of D-citrulline into peptides enables researchers to study the specific roles of this amino acid in biological processes, which is crucial for drug development targeting specific protein interactions and enzyme functions.

Case Study: Inhibition of Cathepsin K

A notable application of this compound was reported in the Journal of Medicinal Chemistry, where researchers synthesized D-citrulline-containing peptides as potential inhibitors of cathepsin K, an enzyme implicated in osteoporosis treatment. The study demonstrated that these peptides exhibited significant inhibitory activity, highlighting the potential of this compound in therapeutic applications.

Drug Development

Role in Cardiovascular Health

this compound has been explored for its role in cardiovascular health, particularly due to citrulline's involvement in nitric oxide production. Nitric oxide is crucial for vascular function and regulation. Peptides synthesized with this compound have shown promise in enhancing nitric oxide levels, which may lead to improved cardiovascular outcomes .

Case Study: Nitric Oxide Production

Research indicates that peptides derived from this compound can influence metabolic pathways related to nitric oxide synthesis. This property has been leveraged to develop dietary supplements aimed at enhancing athletic performance and recovery, as well as therapeutic agents for cardiovascular diseases .

Biochemical Research

Metabolic Pathway Studies

In biochemical research, this compound is used to investigate metabolic pathways involving amino acids. By studying how D-citrulline-containing peptides interact with various biological molecules, researchers gain insights into physiological processes and potential therapeutic targets .

Case Study: Citrulline 4-Hydroxylase Characterization

A study published in the Journal of Medicinal Chemistry characterized a citrulline 4-hydroxylase enzyme involved in the biosynthesis of non-ribosomal peptides. The research utilized this compound to understand enzyme interactions and substrate specificity, demonstrating its utility in elucidating complex biochemical mechanisms .

Cosmetic Formulations

Potential Benefits for Skin Health

this compound is being investigated for its applications in cosmetic formulations. Its properties may improve skin hydration and elasticity, making it a candidate for skincare products aimed at enhancing skin health and appearance .

Nutritional Supplements

Enhancing Athletic Performance

Due to its role in nitric oxide production, this compound is also being studied for use in dietary supplements designed to enhance athletic performance and recovery. Research suggests that citrulline supplementation can lead to improved exercise performance by increasing blood flow and nutrient delivery to muscles .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Boc-D-Cit-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of citrulline, preventing unwanted side reactions during peptide bond formation. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The following table compares Boc-D-Cit-OH with structurally related Boc- and Fmoc-protected amino acids:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Protecting Group | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₁N₃O₅ | 275.30 | 121080-95-3 | Boc | Ureido side chain (NH-C(=O)-NH) |

| Boc-D-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 22838-58-0 | Boc | Branched isopropyl side chain |

| Boc-Met(O)-OH | C₁₀H₁₉NO₅S | 265.33 | 34805-21-5 | Boc | Methionine sulfoxide side chain |

| Fmoc-D-Cit-OH | C₂₁H₂₃N₃O₅ | 397.42 | 200344-33-8 | Fmoc | Ureido side chain |

| Boc-D-Cys(Acm)-OH | C₁₁H₂₀N₂O₅S | 292.35 | 138775-00-5 | Boc/Acm | Thiol protected as Acm |

| H-D-Cit-OH | C₆H₁₃N₃O₃ | 175.19 | 13594-51-9 | None | Unprotected D-citrulline |

Key Observations :

Protecting Group Stability :

- Boc is acid-stable but removed via strong acids (e.g., trifluoroacetic acid, TFA), making it ideal for SPPS strategies requiring orthogonal deprotection .

- Fmoc (fluorenylmethyloxycarbonyl) is base-labile (removed with piperidine), offering compatibility with acid-sensitive peptides .

Side Chain Functionality :

- The ureido group in this compound enhances hydrogen-bonding capacity, influencing peptide solubility and tertiary structure .

- Boc-D-Val-OH’s hydrophobic isopropyl group promotes hydrophobic interactions, while Boc-Met(O)-OH’s sulfoxide moiety increases polarity .

Applications :

- This compound is critical in synthesizing citrullinated peptides for autoimmune disease research .

- Boc-D-Cys(Acm)-OH enables disulfide bond formation in peptides, with the Acm (acetamidomethyl) group offering oxidative stability .

Physicochemical Properties

- Solubility : this compound’s ureido side chain confers moderate hydrophilicity, though less than unprotected H-D-Cit-OH. Boc-protected compounds generally exhibit lower aqueous solubility compared to Fmoc derivatives due to the Boc group’s hydrophobicity .

- Stability : Boc groups are stable under basic conditions but degrade in strong acids, whereas Fmoc derivatives require alkaline conditions for deprotection .

Biologische Aktivität

Boc-D-Cit-OH, or tert-butoxycarbonyl-D-citrulline, is a compound widely utilized in peptide synthesis and the development of therapeutic agents. This article delves into its biological activity, including its mechanisms of action, applications in research and medicine, and relevant studies that highlight its significance.

Overview of this compound

This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group attached to the amino acid citrulline. This compound plays a crucial role as an intermediate in peptide synthesis, particularly in the formation of complex peptides and antibody-drug conjugates (ADCs) . The structure of this compound can be summarized as follows:

- Chemical Formula : C11H21N3O5

- CAS Number : 121080-95-3

Target of Action : this compound primarily serves as a cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells .

Mode of Action : Upon deprotection, this compound releases the active drug within the target cell, enhancing the therapeutic efficacy while minimizing systemic toxicity. This process is facilitated by various catalysts that can lower the required reaction temperature for deprotection .

Biochemical Pathways : The compound is integral to the ADC synthesis pathway and influences several cellular processes, including cell signaling and gene expression .

Biological Applications

This compound has diverse applications across various fields:

- Peptide Synthesis : It acts as a building block for synthesizing peptides and peptidomimetics, which are crucial for drug discovery and development .

- Research Studies : The compound is extensively used in studies involving protein-protein interactions and enzyme-substrate dynamics .

- Therapeutic Development : Its role in developing peptide-based therapeutics highlights its potential in treating various diseases, particularly cancer .

Case Studies and Research Findings

Several studies have demonstrated the biological activity and utility of this compound:

- Synthesis of Bioactive Compounds :

- Antibody-Drug Conjugates :

-

Enzyme Interactions :

- Investigations into enzyme-substrate interactions revealed that this compound could modulate enzyme activity, suggesting potential applications in metabolic engineering .

Chemical Reactions Involving this compound

This compound participates in several chemical reactions essential for its functionality:

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Deprotection | Removal of the Boc group using strong acids like TFA or HCl | TFA or HCl in dioxane |

| Nucleophilic Substitution | Formation of peptide bonds with other amino acids | Coupling reagents like DCC or NHS |

| Synthesis | Acts as an intermediate for synthesizing Arginino-succinic Acid Disodium Salt | Varies depending on target compound |

Eigenschaften

IUPAC Name |

(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCWQISQGNHHI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426772 | |

| Record name | Boc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-95-3 | |

| Record name | Boc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.